N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4-amine derivatives, a closely related class of compounds, have been reported to inhibit the cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
Thieno[2,3-d]pyrimidin-4-amine derivatives have been reported to inhibit cyt-bd . This inhibition likely occurs through the compound’s interaction with the enzyme, leading to a decrease in its activity .
Biochemical Pathways
The inhibition of cyt-bd by thieno[2,3-d]pyrimidin-4-amine derivatives would likely affect the energy metabolism of mycobacterium tuberculosis . This could lead to downstream effects such as a decrease in bacterial growth and viability .
Pharmacokinetics
The pharmacokinetics of a closely related compound, 4-(3-((7h-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f), were reported to be better than those of a compound developed by amgen .
Result of Action
The inhibition of cyt-bd by thieno[2,3-d]pyrimidin-4-amine derivatives would likely result in a decrease in the growth and viability of mycobacterium tuberculosis .
Preparation Methods
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . The starting materials are often commercially available compounds such as methyl 3-aminothiophene-2-carboxylate and formamidine acetate . The reaction conditions usually involve solvent-free reactions or the use of common organic solvents like ethyl acetate and methanol .
Chemical Reactions Analysis
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promising anticancer activity, particularly against melanoma and breast cancer cell lines . Additionally, it has been investigated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics .
Comparison with Similar Compounds
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide is unique compared to other thienopyrimidine derivatives due to its specific structural features and biological activities. Similar compounds include thieno[3,2-d]pyrimidine derivatives and pyrido[2,3-d]pyrimidine derivatives . These compounds also exhibit various pharmacological properties, but N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1’-biphenyl]-4-carboxamide stands out for its potent anticancer activity and selectivity towards CDK4 .
Biological Activity
N-(thieno[2,3-d]pyrimidin-4-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative analysis with similar compounds.
The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for cellular metabolism. Notably, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a reduction in bacterial growth and viability. This inhibition affects the energy metabolism pathways within the bacteria, making it a potential candidate for tuberculosis treatment .
Antitumor Activity
Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity by targeting folate receptor (FR) pathways. For instance, compounds within this class have shown selective uptake by FRs and dual inhibition of enzymes involved in de novo purine biosynthesis. The most potent analogs displayed IC50 values ranging from 2.11 to 7.19 nM against various cancer cell lines, indicating strong anti-proliferative effects .
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. Its structural features allow it to act against a range of pathogens, potentially offering a new avenue for the development of antimicrobial agents .
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest favorable profiles with good bioavailability and metabolic stability. These properties are crucial for therapeutic efficacy and safety in clinical applications .
Synthesis
The synthesis of this compound typically involves multi-step reactions such as the Gewald reaction followed by Dieckmann cyclization and Krapcho decarboxylation. This synthetic route enables the production of the compound with high purity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is essential to compare it with other thienopyrimidine derivatives:
Compound Name | Target Pathway | IC50 (nM) | Remarks |
---|---|---|---|
Compound 1 | GARFTase | 3.0 | Strong inhibitor with good selectivity for FRs |
Compound 2 | AICARFTase | 9.5 | Effective against ovarian cancer cells |
This compound | Dual inhibition (GARFTase & AICARFTase) | 2.11 - 7.19 | High potency against FR-expressing tumors |
This table illustrates how this compound compares favorably to other compounds in terms of potency and selectivity.
Case Study 1: Antitumor Efficacy
In a study assessing the efficacy of thieno[2,3-d]pyrimidine derivatives against ovarian cancer cells (NCI-IGROV1), researchers found that several compounds exhibited significant anti-proliferative effects through dual targeting of GARFTase and AICARFTase pathways. The most effective compound demonstrated an IC50 value significantly lower than previously reported agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of thienopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that these compounds effectively inhibited bacterial growth by disrupting energy metabolism pathways critical for survival .
Properties
IUPAC Name |
4-phenyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(22-17-16-10-11-24-19(16)21-12-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKYSEFJZOOMEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.